![molecular formula C15H13F2N3O3 B2410649 3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile CAS No. 956199-40-9](/img/structure/B2410649.png)
3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile is an intriguing organic molecule with a complex structure and significant potential in various scientific fields. Characterized by its unique chemical arrangement, this compound offers fascinating insights into advanced chemistry and biochemistry applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with TGF-β1 and inhibits its function . TGF-β1 induces the phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the Epithelial-Mesenchymal Transition (EMT) process in epithelial cells . The compound inhibits the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increases the expression of E-cadherin . Accordingly, Smad2/3 phosphorylation levels are significantly reduced by the compound’s treatment .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway, which plays a key role in the pathogenesis of pulmonary fibrosis . By inhibiting this pathway, the compound prevents the excessive deposition of extracellular matrix components, a characteristic feature of fibrosis .
Result of Action
The compound attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It demonstrates therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of this compound involves multi-step processes starting with the preparation of intermediate compounds. The key steps typically include:
Formation of the Pyrazole Core: : Involving cyclization reactions to create the 1H-pyrazol-1-yl group.
Attachment of the Phenyl Ring: : Utilizing electrophilic aromatic substitution reactions to attach the difluoromethoxy and methoxy substituents.
Formylation and Cyanation: : Introducing the formyl and propanenitrile groups through controlled conditions.
Industrial Production Methods
Industrial production methods may utilize continuous flow chemistry for scalable synthesis, emphasizing cost-effectiveness and high yield. Optimized reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily affecting the formyl group.
Reduction: : Reduction reactions may target the nitrile group, converting it into various derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the phenyl ring, especially involving the methoxy and difluoromethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, hydrogenation catalysts.
Substituting Agents: : Halogenating reagents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Conversion to carboxylic acids.
Reduction: : Formation of amines from nitrile reduction.
Substitution: : Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalyst Development: : Its unique structure aids in the development of novel catalysts.
Organic Synthesis: : Utilized as a building block for more complex organic molecules.
Biology
Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Protein Binding Studies: : Used in research to study protein-ligand interactions.
Medicine
Drug Development: : Examined for its potential therapeutic effects, particularly in targeting specific proteins or pathways in disease contexts.
Industry
Material Science: : Applied in the synthesis of advanced materials with specific properties.
Agriculture: : Potentially used in the development of agrochemicals.
Comparison with Similar Compounds
Unique Features
Compared to other pyrazole derivatives, this compound's distinct difluoromethoxy and methoxy substitutions confer unique chemical reactivity and biological activity, enhancing its applicability in diverse fields.
Similar Compounds
3-{3-[4-(Methoxy)-3-nitrophenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile
3-{3-[4-(Methyl)-3-fluorophenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile
3-{3-[4-(Ethoxy)-3-chlorophenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile
Exploring this compound reveals its profound impact across multiple scientific disciplines, making it a fascinating subject for further research and application. The uniqueness of its structure and reactivity patterns opens new avenues in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-[3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formylpyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O3/c1-22-13-7-10(3-4-12(13)23-15(16)17)14-11(9-21)8-20(19-14)6-2-5-18/h3-4,7-9,15H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFRDMXZVOOSAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2C=O)CCC#N)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
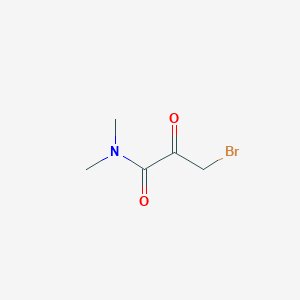
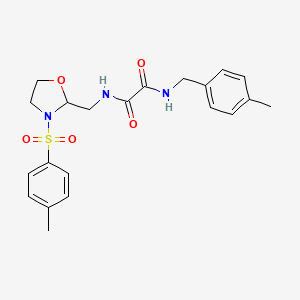
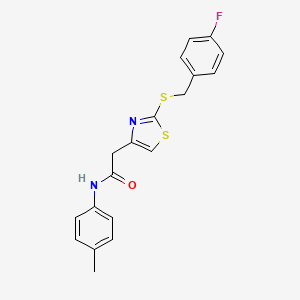
![N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2410571.png)


![6-Cyclopropyl-1-isobutyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B2410575.png)
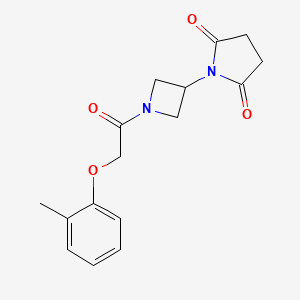
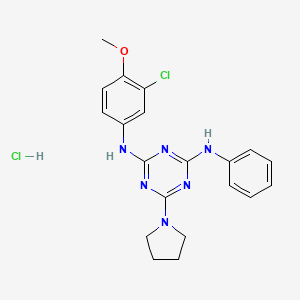
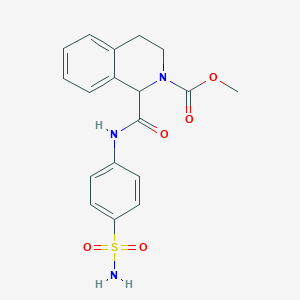


![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)
![ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410587.png)
